2,2-Dimethyl-3-phenylpropanoyl chloride

Description

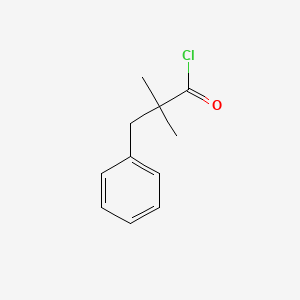

2,2-Dimethyl-3-phenylpropanoyl chloride is a specialized acyl chloride characterized by a branched aliphatic chain with two methyl groups at the second carbon and a phenyl group at the third carbon (Figure 1).

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2,2-dimethyl-3-phenylpropanoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

VWAGYUXFQWHESW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Pivaloyl Chloride (2,2-Dimethylpropanoyl Chloride)

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol

- Key Features :

Comparison :

The absence of the phenyl group in pivaloyl chloride simplifies its electronic environment but limits applications requiring aromatic conjugation. Its lower molecular weight (120.58 vs. ~208.68 g/mol for the target compound) also affects physical properties like boiling point and solubility.

2-Methyl-2-phenylpropanoyl Chloride

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- Key Features :

Comparison: The positional isomerism (phenyl at C2 vs. C3 in the target compound) alters steric and electronic effects.

3-Chloro-2,2-dimethylpropanoyl Chloride

- Molecular Formula : C₅H₈Cl₂O

- Molecular Weight : 163.02 g/mol

- Key Features: Chlorine substituent at C3 introduces electron-withdrawing effects, increasing carbonyl electrophilicity. Synonymous with β-chloropivaloyl chloride, this compound is reactive in halogenation and nucleophilic substitution reactions .

Comparison :

Replacing the phenyl group in the target compound with chlorine significantly alters reactivity. The chlorine atom enhances electrophilicity but eliminates aromatic conjugation, making this derivative more suited for reactions requiring strong electrophiles rather than aromatic stabilization.

Diphenylacetyl Chloride

- Molecular Formula : C₁₄H₁₁ClO

- Molecular Weight : 230.70 g/mol

- Key Features :

Comparison :

The additional phenyl group in diphenylacetyl chloride amplifies steric effects compared to the target compound. This makes it less reactive toward bulky nucleophiles but more stable under acidic conditions.

Data Table: Structural and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.